5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
Description
This compound features a structurally complex scaffold combining multiple heterocyclic and linker motifs:
- 1H-1,2,4-triazole: A five-membered aromatic ring with three nitrogen atoms, known for its role in hydrogen bonding and metal coordination, often utilized in medicinal chemistry for its bioisosteric properties .
- Pyridazine: A six-membered diazine ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and solubility modulation.
- Piperazine: A saturated six-membered ring with two nitrogen atoms, serving as a flexible linker that enhances conformational adaptability and solubility.
Structural elucidation of such compounds often relies on X-ray crystallography using software like SHELXL, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
5-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2/c24-14-4-1-11(18-14)15(25)22-7-5-21(6-8-22)12-2-3-13(20-19-12)23-10-16-9-17-23/h2-3,9-11H,1,4-8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSAVZKNNCBOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one interacts with various enzymes and proteins. In particular, it has been found to bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism. The carbonyl group in the compound is also capable of forming hydrogen bonds, which can influence its interactions with other biomolecules.
Cellular Effects
In terms of cellular effects, this compound has shown promising cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549. It appears to have a selective effect, showing lower cytotoxicity towards normal cells such as MRC-5.
Molecular Mechanism
The molecular mechanism of action of 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves binding interactions with biomolecules and changes in gene expression. Molecular docking studies suggest that this compound binds in the active site of the aromatase enzyme, potentially inhibiting its activity.
Biological Activity
The compound 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex molecular structure that incorporates several pharmacologically relevant motifs, including a triazole and piperazine moiety. This article aims to provide a comprehensive overview of its biological activities, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The chemical formula of the compound is . Its structure features multiple rings and functional groups that are known to contribute to various biological activities.
Cytotoxicity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values as low as 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxic activity . While specific data for the target compound is limited, its structural similarities to known cytotoxic agents suggest potential efficacy in cancer therapy.
The mechanism of action for compounds containing triazole and piperazine groups often involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- Induction of Apoptosis : Studies utilizing flow cytometry and staining assays indicate that triazole-containing compounds can induce apoptosis through cell cycle arrest at sub-G1 and G2/M phases .
Study 1: Anti-Cancer Activity
A study on structurally similar triazole derivatives revealed their potential as anti-cancer agents. The compound 10ec , closely related in structure, exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7. The study employed MTT assays to determine IC50 values and confirmed apoptosis induction through various staining techniques .
Study 2: Enzyme Inhibition
Research indicates that triazole-based compounds can act as selective inhibitors of certain kinases. For example, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for its inhibitory effects on CSNK2, a kinase implicated in cancer progression. The incorporation of a triazole moiety has been shown to enhance potency and metabolic stability .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 10ec | 0.99 | BT-474 | Tubulin inhibition |
| Compound A | 5.0 | HeLa | Apoptosis induction |
| Compound B | 3.5 | MCF-7 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs from the literature, focusing on structural variations, synthetic routes, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s triazole-pyridazine core contrasts with fused systems (e.g., pyrazolo-triazolo-pyrimidines in ) or dual triazole-pyrazine motifs (). Pyridazine’s electron-deficient nature may reduce metabolic stability compared to pyrimidines but enhance π-stacking in target binding .
Synthetic Complexity: The target compound’s synthesis likely involves coupling a preformed triazole-pyridazine unit with a piperazine-pyrrolidinone segment, analogous to methods in . This contrasts with isomerization-driven routes () or multi-component couplings ().
However, the piperazine’s basicity may increase pH-dependent solubility, a common feature in CNS drugs . Substituents like the triazole and pyridazine could lower logP relative to trifluoromethylphenyl derivatives (), balancing lipophilicity for membrane permeability.
Structural Characterization :
- Crystallographic data for the target compound (if available) would highlight bond lengths and angles critical for stability. For example, triazole C–N bond lengths (~1.33 Å) and pyridazine N–N distances (~1.32 Å) are typical in SHELX-refined structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
